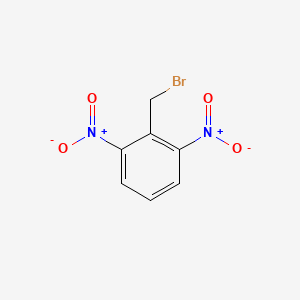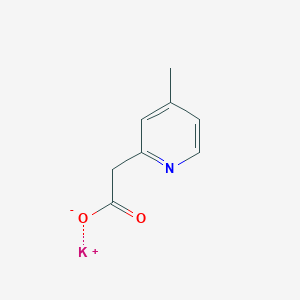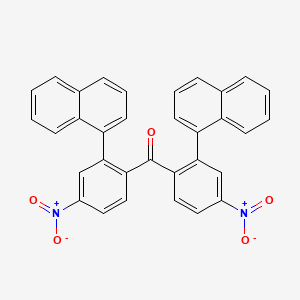
1-Naphthyl-4-nitrophenylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl-4-nitrophenylketone is an organic compound with the molecular formula C17H11NO3 It is a derivative of naphthalene and phenyl ketone, characterized by the presence of a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl-4-nitrophenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of nitroaromatic precursors may be explored to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl-4-nitrophenylketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Reduction: 1-Naphthyl-4-aminophenylketone.
Oxidation: Corresponding quinones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Naphthyl-4-nitrophenylketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-naphthyl-4-nitrophenylketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl-4-aminophenylketone: A reduced form of 1-naphthyl-4-nitrophenylketone with an amino group instead of a nitro group.
4-Nitrobenzophenone: A structurally similar compound with a nitro group on the phenyl ring but lacking the naphthyl moiety.
1-Naphthyl-4-chlorophenylketone: A halogenated derivative with a chlorine atom instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H20N2O5 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
bis(2-naphthalen-1-yl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C33H20N2O5/c36-33(29-17-15-23(34(37)38)19-31(29)27-13-5-9-21-7-1-3-11-25(21)27)30-18-16-24(35(39)40)20-32(30)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |
InChI Key |
VTRQWKWUULXILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


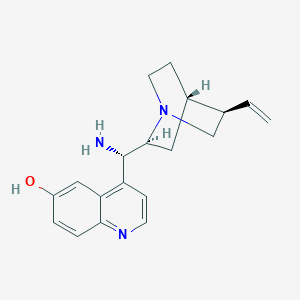
![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
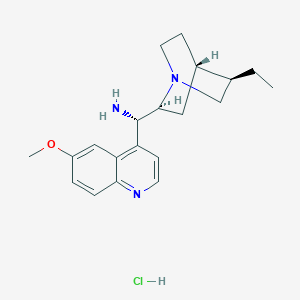
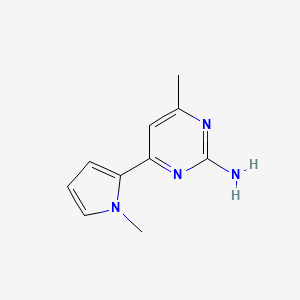

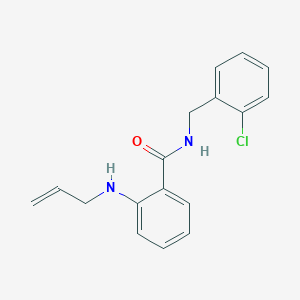
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)
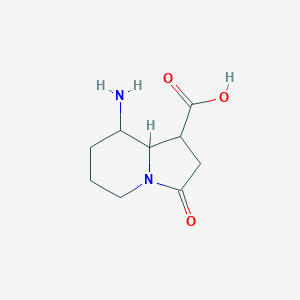
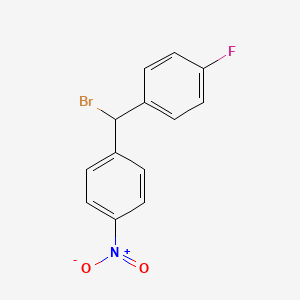
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)

![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
